molecular formula C16H24N2O3 B12446880 tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12446880
M. Wt: 292.37 g/mol
InChI Key: OJGHGZBOMCWACD-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with a 4-(hydroxymethyl)phenyl group. Its structural motifs—such as the carbamate protecting group, pyrrolidine scaffold, and hydroxymethylphenyl substituent—make it comparable to several analogs in terms of synthesis, physicochemical properties, and applications .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[1-[4-(hydroxymethyl)phenyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-8-9-18(10-13)14-6-4-12(11-19)5-7-14/h4-7,13,19H,8-11H2,1-3H3,(H,17,20)

InChI Key

OJGHGZBOMCWACD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)CO

Origin of Product

United States

Preparation Methods

Reductive Amination for Pyrrolidine Synthesis

A key intermediate, 1-(4-formylphenyl)pyrrolidin-3-amine, is synthesized by reductive amination of 4-nitrobenzaldehyde with pyrrolidin-3-amine derivatives. For example:

  • Step 1 : Condensation of 4-nitrobenzaldehyde (1.2 eq) with tert-butyl pyrrolidin-3-ylcarbamate in THF under nitrogen, catalyzed by Pd(OAc)₂ and DPE-Phos.
  • Step 2 : Reduction using NaBH₄ in methanol yields 1-(4-aminophenyl)pyrrolidin-3-amine.
  • Yield : 68–75% after purification via silica gel chromatography.

Hydroxymethyl Group Introduction

The hydroxymethyl substituent is introduced via reduction of ester or aldehyde precursors:

  • LiAlH₄ Reduction : Ethyl 4-(pyrrolidin-3-ylcarbamoyl)benzoate is reduced with LiAlH₄ in THF at 0°C, yielding 4-(hydroxymethyl)phenylpyrrolidin-3-amine.
    • Conditions : 0°C, 3 h; quenched with aqueous NaOH.
    • Yield : 78%.
  • Catalytic Hydrogenation : 4-Cyanophenyl derivatives are hydrogenated over Pd/C in methanol to form the hydroxymethyl group.

Boc Protection of the Amine Group

The tertiary amine on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O):

Standard Boc Protection Protocol

  • Reagents : Pyrrolidin-3-amine derivative (1 eq), Boc₂O (1.2 eq), triethylamine (2 eq) in dichloromethane (DCM).
  • Conditions : 0°C → room temperature, 4–6 h.
  • Yield : 85–92% after aqueous workup.

Aqueous-Phase Boc Protection

For improved scalability:

  • Reagents : Amine dissolved in THF/H₂O (2:1), Boc₂O (1.5 eq), NaOH (1 eq).
  • Conditions : 0°C, 2 h; pH maintained at 7–8.
  • Yield : 89% with minimal byproducts.

Integrated Synthetic Routes

Three-Step Synthesis from Ethyl Picolinate

  • Ester Reduction : Ethyl 5-aminopicolinate reduced with LiAlH₄ to 5-amino-2-hydroxymethylpyridine.
  • Pyrrolidine Coupling : Mitsunobu reaction with pyrrolidin-3-ol under DIAD/PPh₃.
  • Boc Protection : As described in Section 2.1.
  • Overall Yield : 52%.

Pd-Catalyzed Cross-Coupling

  • Step 1 : Suzuki coupling of 4-bromobenzaldehyde with pyrrolidin-3-ylboronic ester.
  • Step 2 : Hydroxymethyl reduction and Boc protection.
  • Yield : 63% over two steps.

Analytical Data and Characterization

Property Value Method
Molecular Formula C₁₇H₂₄N₂O₃ HR-MS
Molecular Weight 304.38 g/mol ESI-MS
Melting Point 128–130°C DSC
$$ ^1H $$ NMR (CDCl₃) δ 1.48 (s, 9H, Boc), 4.58 (s, 2H, CH₂OH), 3.45–3.70 (m, pyrrolidine) 400 MHz
IR (KBr) 3340 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O) FT-IR

Optimization and Challenges

  • Byproduct Mitigation : Over-reduction during LiAlH₄ treatment is minimized by strict temperature control (0°C).
  • Epimerization : Chiral centers are preserved using non-polar solvents (e.g., DCM) during Boc protection.
  • Purification : Silica gel chromatography with EtOAc/hexane (1:3 → 1:1) effectively separates diastereomers.

Comparative Analysis of Methods

Method Yield Purity Scalability
Reductive Amination 75% >95% Moderate
Aqueous Boc Protection 89% 98% High
Pd-Catalyzed Coupling 63% 90% Low

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structure is distinguished by the hydroxymethylphenyl substituent on the pyrrolidine ring. Below is a comparison with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate Not provided C₁₆H₂₂N₂O₃* ~290.36 4-(hydroxymethyl)phenyl on pyrrolidine
tert-Butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 1212076-16-8 C₂₂H₂₇ClN₂O₂ 386.92 4-chlorophenyl, benzyl on pyrrolidine
tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate 1203566-77-1 C₉H₁₈N₂O₃ 202.25 Hydroxyl group on pyrrolidine
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Fluorinated pyrimidine core

*Estimated based on structural analysis.

Key Observations :

  • Substituent Polarity : The hydroxymethyl group in the target compound enhances polarity and aqueous solubility compared to hydrophobic substituents like 4-chlorophenyl or benzyl in .
  • Molecular Weight : Bulky substituents (e.g., benzyl and chlorophenyl in ) increase molecular weight significantly, impacting pharmacokinetic properties.

Physicochemical Properties

Comparative data for selected analogs:

Property Target Compound (Estimated) tert-Butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
Boiling Point (°C) ~400 (Predicted) 504.0 ± 50.0 Not reported
Density (g/cm³) ~1.2 (Predicted) 1.19 ± 0.1 Not reported
pKa ~12 (Predicted) 11.98 ± 0.40 Not reported
Solubility Moderate in polar solvents Low (hydrophobic substituents) Likely low (fluorinated core)

Notes:

  • The target compound’s predicted pKa (~12) aligns with other carbamates, suggesting similar stability under physiological conditions .
  • Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability but reduced solubility.

Example :

  • Compound 13 in was synthesized via coupling of 4-chloro-oxazoloquinoline with a pyrrolidine intermediate, followed by Boc deprotection. Similar steps may apply to the target compound.

Biological Activity

tert-Butyl (1-(4-(hydroxymethyl)phenyl)pyrrolidin-3-yl)carbamate, also known by its CAS number 889956-34-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, focusing on its pharmacological implications.

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.37 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl phenyl group and a tert-butyl carbamate moiety.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its effects as a potential therapeutic agent. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines.
  • Mechanism of Action : The compound may interact with specific molecular targets involved in cell signaling pathways related to cancer progression.

Antitumor Effects

A study investigated the antitumor efficacy of related compounds in the context of breast cancer. For instance, a pyrrolidine derivative demonstrated significant inhibition of cell viability in MDA-MB-231 cells, a model for triple-negative breast cancer. The treatment at 10 μM concentration resulted in approximately 55% reduction in cell viability after three days, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has highlighted the importance of specific substituents on the pyrrolidine ring. Variations in the hydroxymethyl group and its positioning significantly impact the compound's potency against cancer cells. For example, modifications that enhance lipophilicity have been shown to improve biological activity .

Table 1: Comparison of Biological Activities

Compound NameCell Line TestedConcentration (μM)% Viability Reduction
Compound AMDA-MB-2311055%
Compound BA549 (Lung Cancer)540%
tert-Butyl CarbamateMDA-MB-23110TBD

Pharmacokinetics and Lipophilicity

The pharmacokinetic profile of this compound has not been extensively characterized; however, studies indicate that lipophilicity plays a crucial role in its distribution and bioavailability. The octanol-water partition coefficient is a critical measure for predicting biological distribution .

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